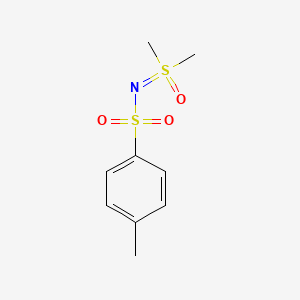

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine

Vue d'ensemble

Description

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine is a methylene-transfer agent . The anion adds to carbonyl compounds to give epoxides which can react with a further mole of reagent with ring expansion to give 2,2-disubstituted oxetanes . It is also used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of this compound is C9H13NO3S2 . The IUPAC name is dimethyl [(4-methylbenzenesulfonyl)imino]-λ⁶-sulfanone .Chemical Reactions Analysis

This compound is used as a methylene-transfer agent . The anion adds to carbonyl compounds to give epoxides which can react with a further mole of reagent with ring expansion to give 2,2-disubstituted oxetanes .Physical and Chemical Properties Analysis

This compound appears as white crystals or powder . It has a melting point of 166-172°C . It is soluble in ethanol (EtOH), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine has shown significant potential in the field of drug discovery. Its sulfoximine group, being an isosteric alternative to the commonly used sulfone, is of great interest. Goldberg et al. (2014) emphasized the synthesis of diverse N-alkyl sulfoximine building blocks, highlighting dimethylsulfoximine as a versatile precursor in medicinal chemistry (Goldberg, Kettle, Xiong, & Lin, 2014).

Fluorinated Cyclopropane Synthesis

In the synthesis of fluorinated organic compounds, this compound has been utilized effectively. Shen et al. (2012) used this compound in the enantioselective synthesis of cyclopropanes containing fluorinated tertiary stereogenic carbon centers, showcasing its role in chiral transfer and fluoromethylenation (Shen, Zhang, Zhang, Luo, Wan, Gu, & Hu, 2012).

Solvent Characteristics in SN2 Reactions

FurukawaNaomichi et al. (1977) studied dimethyl sulfoximine as a solvent in SN2 reactions. They found it exhibits characteristics of both protic and polar aprotic solvents, affecting the reaction rates significantly (FurukawaNaomichi, TakahashiFujio, YoshimuraToshiaki, & OaeShigeru, 1977).

Mécanisme D'action

Target of Action

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, also known as a methylene-transfer agent, primarily targets carbonyl compounds . These compounds play a crucial role in various biochemical reactions, particularly in the formation of epoxides .

Mode of Action

The compound interacts with its targets through a unique mechanism. The anion of this compound adds to carbonyl compounds, leading to the formation of epoxides . These epoxides can then react with a further mole of reagent, resulting in ring expansion to give 2,2-disubstituted oxetanes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the transformation of carbonyl compounds into epoxides and subsequently into 2,2-disubstituted oxetanes . These transformations can have significant downstream effects, potentially influencing a variety of biochemical processes.

Result of Action

The primary molecular result of the action of this compound is the formation of 2,2-disubstituted oxetanes from carbonyl compounds . This transformation could potentially have a variety of cellular effects, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It should also be kept away from oxidizing agents . These precautions suggest that the compound’s action could be affected by factors such as temperature, humidity, and the presence of other chemicals.

Safety and Hazards

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It should be kept away from oxidizing agents . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention .

Propriétés

IUPAC Name |

N-[dimethyl(oxo)-λ6-sulfanylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S2/c1-8-4-6-9(7-5-8)15(12,13)10-14(2,3)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNAWARRPQUZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944880 | |

| Record name | N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-45-9 | |

| Record name | N-(Dimethyloxido-λ4-sulfanylidene)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22236-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S-Dimethyl-N-(p-tolylsulphonyl)sulphoximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022236459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22236-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-dimethyl-N-(p-tolylsulphonyl)sulphoximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)

![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1359795.png)